molecular formula C18H26FN3O2 B7191849 N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide

Cat. No.: B7191849
M. Wt: 335.4 g/mol
InChI Key: QPALALAJAMAWGJ-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group and a pyrrolidine ring with a hydroxyethyl group

Properties

IUPAC Name

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-13(23)14-8-10-22(11-14)18(24)20-15-5-4-9-21(12-15)17-7-3-2-6-16(17)19/h2-3,6-7,13-15,23H,4-5,8-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPALALAJAMAWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C(=O)NC2CCCN(C2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrrolidine precursors. The piperidine ring can be synthesized through a series of reactions, including nucleophilic substitution and cyclization. The fluorophenyl group is introduced via electrophilic aromatic substitution. The pyrrolidine ring is then constructed through a similar series of reactions, with the hydroxyethyl group being added via nucleophilic addition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic aromatic substitution can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study the function of various biological systems.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to these targets, while the piperidine and pyrrolidine rings can modulate the compound’s overall pharmacokinetic properties. The hydroxyethyl group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-fluorophenyl)piperidin-3-yl]-N,5-dimethyl-1H-pyrazole-3-carboxamide
  • 4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

Uniqueness

N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a hydroxyethyl group allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

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